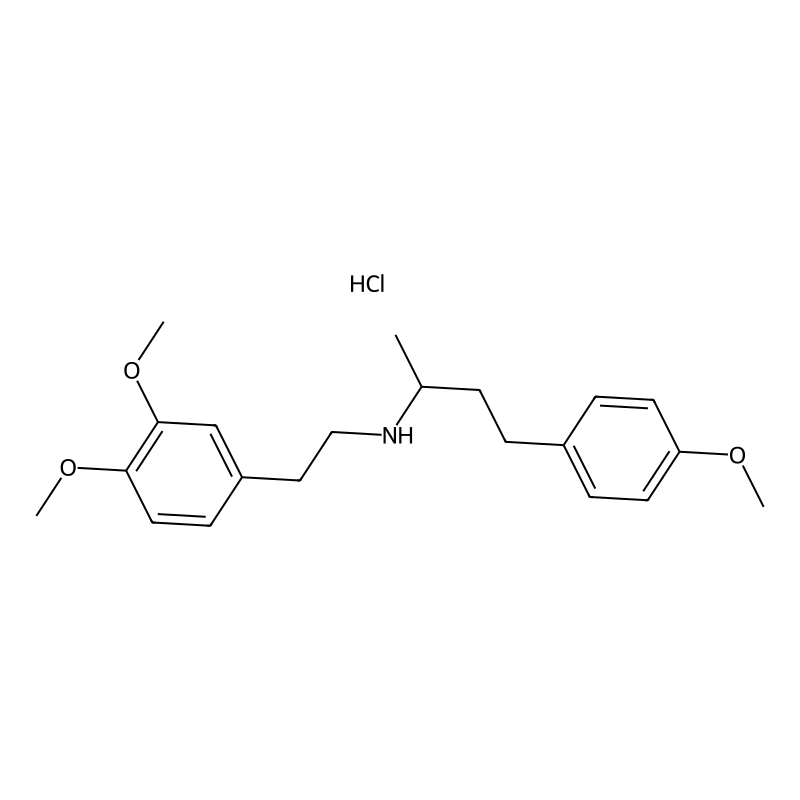Trimethoxy Dobutamine Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Impurity Standard and Reference Material:
Trimethoxy Dobutamine Hydrochloride (TM-DHC) is primarily used as an impurity standard and reference material in the pharmaceutical industry. It serves as a crucial component in the quality control process of the drug Dobutamine Hydrochloride, a medication used to treat heart failure [].
TM-DHC helps ensure the purity and consistency of Dobutamine Hydrochloride by allowing researchers and quality control personnel to identify and quantify its presence as an impurity within the final drug product []. This is essential for maintaining patient safety and ensuring the drug's efficacy.
Research and Development:
TM-DHC can also be utilized in research and development activities related to Dobutamine Hydrochloride and potentially other similar drugs. Researchers might employ it to:
- Study the degradation pathways of Dobutamine Hydrochloride, which can help improve its stability and shelf life [].
- Develop new analytical methods for detecting and quantifying Dobutamine Hydrochloride and its impurities, including TM-DHC [].
- Investigate the potential interactions between Dobutamine Hydrochloride and other drugs, where TM-DHC can serve as a control or reference compound [].
Trimethoxy Dobutamine Hydrochloride is a synthetic compound with the chemical formula and a molecular weight of approximately 379.92 g/mol. It is classified as a phenethylamine derivative and is structurally related to Dobutamine, a medication commonly used in the treatment of heart conditions. The compound features three methoxy groups attached to a phenyl ring, which contributes to its pharmacological properties and potential therapeutic applications .
- N-Alkylation: The nitrogen atom can be alkylated, leading to derivatives that may exhibit altered pharmacological activity.
- Methylation: The methoxy groups can be modified through methylation reactions, potentially enhancing lipophilicity or altering receptor interactions.
- Hydrolysis: In aqueous environments, the hydrochloride salt form may dissociate, releasing the free base and hydrochloric acid.
These reactions are significant for synthesizing analogs with modified biological activities or pharmacokinetic profiles.
Trimethoxy Dobutamine Hydrochloride exhibits properties similar to those of Dobutamine, primarily acting as a beta-adrenergic agonist. Its biological activities include:
- Inotropic Effects: It increases myocardial contractility, making it beneficial in treating conditions like cardiogenic shock and severe heart failure.
- Vasodilatory Effects: The compound may induce vasodilation, improving blood flow and reducing peripheral vascular resistance.
- Potential Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, although further research is needed to confirm these effects.
The synthesis of Trimethoxy Dobutamine Hydrochloride typically involves several steps:
- Formation of the Core Structure: The initial step often includes the synthesis of the phenethylamine backbone through condensation reactions involving appropriate aldehydes and amines.
- Methoxylation: Subsequent introduction of methoxy groups can be achieved via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Hydrochloride Salt Formation: The final step involves protonating the amine group with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
These methods may vary based on specific laboratory protocols or desired purity levels .
Trimethoxy Dobutamine Hydrochloride is primarily used in pharmaceutical research and development. Its applications include:
- Cardiovascular Therapy: As a precursor for synthesizing Dobutamine hydrochloride, it plays a crucial role in developing treatments for heart failure and shock.
- Research Tool: It serves as a biochemical tool in studies investigating adrenergic receptor interactions and cardiovascular pharmacology.
- Custom Synthesis: Due to its unique structure, it is also utilized in custom synthesis projects aimed at creating novel therapeutic agents .
Several compounds share structural or functional similarities with Trimethoxy Dobutamine Hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Dobutamine | Phenethylamine | Heart failure treatment | Established clinical use; rapid action |
| Isoproterenol | Phenylethanol | Asthma treatment | Primarily acts on beta receptors |
| Epinephrine | Catecholamine | Anaphylaxis treatment | Dual action on alpha and beta receptors |
| Norepinephrine | Catecholamine | Shock treatment | Stronger vasoconstriction effects |
Trimethoxy Dobutamine Hydrochloride is unique due to its specific methoxy substitutions, which may enhance its selectivity and reduce side effects compared to other adrenergic agonists. Its potential neuroprotective effects also set it apart from traditional agents used in cardiovascular therapy .








